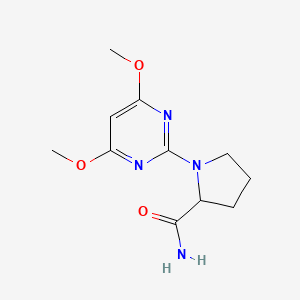

![molecular formula C17H25ClN2O2 B6448064 3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2549050-48-6](/img/structure/B6448064.png)

3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Synthesis Analysis

While specific synthesis methods for “3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine” are not available, there are general methods for synthesizing pyridine and piperidine derivatives. For instance, pyridine derivatives can be synthesized from acrolein, propionaldehyde, and ammonia . Piperidine derivatives can be synthesized via the hydrogenation of 2-Methylglutaronitrile .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific arrangement of its atoms and functional groups. Pyridine is a colorless liquid with a strong, unpleasant fish-like odor . Piperidine is also a colorless liquid, and it has a pepper-like odor .Scientific Research Applications

3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine has a wide range of applications in scientific research. It has been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme 5-lipoxygenase. It has also been used to synthesize various inhibitors of the enzyme cyclooxygenase-2 (COX-2). Furthermore, this compound has been used in the synthesis of novel compounds that exhibit anti-inflammatory and analgesic activities. In addition, it has been used in the synthesis of compounds that have been found to be effective in treating various types of cancer.

Mechanism of Action

The mechanism of action of 3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is not yet fully understood. However, it is believed that this compound binds to certain proteins in the body, such as enzymes, and modulates their activity. It is thought that this modulation of enzyme activity leads to the observed biological effects of this compound.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have been studied extensively in recent years. It has been found to have anti-inflammatory, analgesic, and anti-cancer activities. In particular, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory mediators. Additionally, this compound has been found to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes, which are pro-inflammatory mediators as well. Furthermore, this compound has been found to inhibit the growth of various types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine in lab experiments is its high efficiency and yield. Additionally, this compound is relatively easy to synthesize and is available commercially, making it an ideal choice for lab experiments. However, it should be noted that this compound is a highly reactive compound and should be handled with care. Furthermore, this compound has a limited shelf life and should be stored in a cool, dry place.

Future Directions

The potential applications of 3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine are still being explored. Some potential future directions include the use of this compound in the synthesis of novel compounds that exhibit anti-inflammatory, analgesic, and anti-cancer activities. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective drugs for the treatment of various diseases. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic strategies for the treatment of various diseases.

Synthesis Methods

3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine can be synthesized through a two-step process. The first step involves the alkylation of 4-chloropyridine with 1-methylpiperidine-3-carboxylic acid in the presence of a base such as sodium hydroxide. The second step involves the reaction of the alkylated product with a methyl halide such as methyl chloride to form this compound. The reaction is carried out in a polar solvent such as ethanol or acetonitrile at room temperature. Both steps of the synthesis are highly efficient and yield high yields of the desired product.

properties

IUPAC Name |

3-chloro-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O2/c18-16-10-19-6-3-17(16)22-13-14-4-7-20(8-5-14)11-15-2-1-9-21-12-15/h3,6,10,14-15H,1-2,4-5,7-9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQFDHXJCRFXAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-methylpyrrolidin-2-one](/img/structure/B6447985.png)

![4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6447989.png)

![2,4-dimethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6447996.png)

![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B6448003.png)

![4-ethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6448007.png)

![5-chloro-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6448014.png)

![4-{[1-(thian-4-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6448015.png)

![4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine](/img/structure/B6448017.png)

![N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B6448020.png)

![3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6448026.png)

![1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B6448038.png)

![4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B6448042.png)

![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-3-(trifluoromethyl)pyridine](/img/structure/B6448070.png)